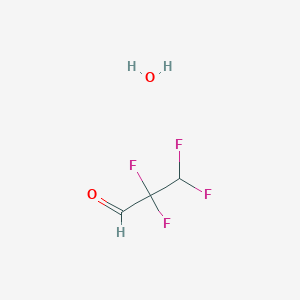
2,2,3,3-Tetrafluoropropanal hydrate
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropanal hydrate is a fluorinated organic compound with the molecular formula C3H4F4O2 It is a hydrate form of 2,2,3,3-tetrafluoropropanal, which is characterized by the presence of four fluorine atoms attached to the carbon backbone
Vorbereitungsmethoden
The synthesis of 2,2,3,3-tetrafluoropropanal hydrate typically involves the hydration of 2,2,3,3-tetrafluoropropanal. One common method is the reaction of 2,2,3,3-tetrafluoropropanal with water under controlled conditions to form the hydrate. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Analyse Chemischer Reaktionen
2,2,3,3-Tetrafluoropropanal hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2,3,3-tetrafluoropropionic acid under specific conditions.
Reduction: Reduction reactions can convert it to 2,2,3,3-tetrafluoropropanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropanal hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Wirkmechanismus
The mechanism by which 2,2,3,3-tetrafluoropropanal hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluoropropanal hydrate can be compared with other fluorinated compounds such as:
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
2,2,3,3-Tetrafluoropropionic acid: An oxidized form with distinct chemical properties and uses.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A longer carbon chain with additional fluorine atoms, resulting in unique characteristics .
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLCFMLCQIWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)F)(F)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725043 | |
| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215858-32-5 | |
| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B3116300.png)



![7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3116330.png)








